4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride
Overview
Description
“4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18Cl2FNO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFC1=CC=C(OCCC2CNCCC2)C(Cl)=C1
. This indicates that the compound contains a piperidine ring attached to a chloro-fluoro-substituted phenyl group via an ethoxy linker . Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 294.19 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Synthesis and Biological Evaluation
- A study explored the synthesis of piperazine derivatives, including compounds modeled after the antidepressant fluoxetine, potentially acting as SSRIs with improved adverse reaction profiles. Preliminary data indicated that these compounds, similar in structure to 4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride, exhibit binding at the serotonin reuptake transporter site, although with less potency than typical SSRIs (Dorsey, Miranda, Cozzi, & Pinney, 2004).
Copolymerization Processes
- Research focused on the synthesis and copolymerization of novel trisubstituted ethylenes, including compounds with elements similar to this compound. These studies aimed to create new materials with specific thermal and physical properties, showcasing the compound's utility in advanced material science (Hussain et al., 2019).
Antimicrobial Applications
- Another line of research explored the synthesis of new fluoroquinolone analogs under various conditions, including compounds structurally related to this compound. These compounds demonstrated significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Prasad et al., 2017).
Synthesis for Receptor Studies
- The compound's structure has been utilized in the synthesis of specific ligands for receptor studies. These synthesized compounds, structurally akin to this compound, aim to probe specific receptor activities in the brain, contributing to our understanding of neurological processes (Waterhouse et al., 1997).
Anticancer Research
- Research on compounds with a similar structure to this compound revealed a novel class of cytotoxic and anticancer agents, showcasing the potential of these compounds in the development of new treatments for cancer (Dimmock et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
4-[2-(2-chloro-4-fluorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFNO.ClH/c14-12-9-11(15)1-2-13(12)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHFXBQOQQOAFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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